3-Formylnaphthalene-1-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
63409-03-0 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-formylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8O3/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-7H,(H,14,15) |
InChI Key |
RAVVWCNCAMJRTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Formylnaphthalene 1 Carboxylic Acid and Its Analogs
Direct Synthetic Routes
Direct synthetic routes aim to introduce the formyl and carboxylic acid functionalities onto the naphthalene (B1677914) scaffold in a limited number of steps. These approaches often involve formylation of a pre-existing naphthalene carboxylic acid or the oxidation of a suitable precursor.
Formylation of Naphthalene Derivatives
The direct introduction of a formyl group onto a naphthalene ring already bearing a carboxylic acid is a challenging transformation due to the deactivating nature of the carboxyl group. However, specific electrophilic aromatic substitution reactions can be employed. While direct formylation of naphthalene-1-carboxylic acid to yield the 3-formyl isomer is not a commonly reported high-yield method, related formylation reactions on naphthalene derivatives provide insight into potential strategies. For instance, the Gattermann-Koch reaction or the Vilsmeier-Haack reaction could be explored, although the regioselectivity and yields would be highly dependent on the reaction conditions and the specific naphthalene precursor.
A related approach involves the carboxylation of a formyl-substituted naphthalene derivative. For example, the Grignard reaction of a bromo-substituted naphthaldehyde with carbon dioxide could theoretically yield the desired product. The synthesis of 1-naphthoic acid via the carboxylation of the Grignard reagent from 1-bromonaphthalene (B1665260) is a well-established procedure. wikipedia.org This principle could be adapted to a suitably protected 3-formyl-substituted bromonaphthalene.
Oxidation-Based Approaches for Aldehyde Generation
A more common and often more efficient direct route involves the oxidation of a methyl group at the 3-position of naphthalene-1-carboxylic acid. This approach leverages the relative ease of selective oxidation of benzylic positions. A variety of oxidizing agents can be employed for this transformation.
Traditional methods for the synthesis of aromatic carboxylic acids often involved the oxidation of alkyl-substituted precursors. For instance, the oxidation of 1-methylnaphthalene (B46632) to 1-naphthoic acid using strong oxidizing agents under harsh conditions has been documented. google.com Adapting this to 3-methylnaphthalene-1-carboxylic acid would require careful selection of the oxidant to selectively convert the methyl group to an aldehyde without over-oxidation to a second carboxylic acid group or degradation of the naphthalene ring. Reagents such as chromium trioxide or potassium permanganate (B83412) have been used for such transformations.
Modern synthetic methods may offer milder and more selective alternatives. For example, the oxidation of 1-acetonaphthone to naphthalene-1-carboxylic acid has been achieved using tert-butylhydroperoxide in the presence of iodine. chemicalbook.com This suggests that a similar strategy could potentially be applied to an acetyl-substituted naphthalene-1-carboxylic acid to generate the corresponding aldehyde.
Indirect Synthetic Pathways and Precursor Chemistry
Modification of Substituted Naphthalenes
This strategy involves starting with a naphthalene derivative that already possesses one of the desired functional groups or a group that can be readily converted into one. For instance, one could start with a naphthalene derivative containing a methyl group at the 3-position and a cyano or other carboxylate precursor at the 1-position. The methyl group could then be oxidized to a formyl group, followed by hydrolysis of the cyano group to the carboxylic acid. The hydrolysis of α-naphthyl cyanide to α-naphthoic acid is a known transformation. orgsyn.org
Another approach involves the functionalization of hydroxynaphthoic acids. While not directly leading to the title compound, the chemistry of these analogs provides valuable insights into the manipulation of functional groups on the naphthalene ring. google.com For example, the conversion of a hydroxyl group to a leaving group could facilitate subsequent carbonylation or formylation reactions.
Sommelet Reaction and Related Formyl Group Introduction
The Sommelet reaction provides a classic method for converting a benzylic halide to an aldehyde. wikipedia.org This reaction proceeds via the formation of a quaternary ammonium (B1175870) salt from the reaction of the benzylic halide with hexamine, which is then hydrolyzed to the aldehyde. wikipedia.org In the context of synthesizing 3-Formylnaphthalene-1-carboxylic acid, this would involve a precursor such as methyl 3-(bromomethyl)naphthalene-1-carboxylate. The ester would serve as a protected form of the carboxylic acid while the Sommelet reaction is performed on the bromomethyl group. Subsequent hydrolysis of the ester would then yield the final product.
Recent improvements to the Sommelet reaction, such as the use of lanthanum triflate as a catalyst in water with a surfactant, have been shown to provide good to excellent yields for the synthesis of various araldehydes from benzyl (B1604629) halides. researchgate.net This improved methodology could potentially be applied to the synthesis of this compound and its analogs, offering a more efficient and environmentally friendly approach. researchgate.net
| Precursor Compound | Reagent(s) | Product | Reaction Type |
| 1-Bromonaphthalene | Mg, CO2 | 1-Naphthoic acid | Grignard Carboxylation wikipedia.org |
| 1-Acetonaphthone | I2, t-BuOOH, Chlorobenzene | Naphthalene-1-carboxylic acid | Oxidation chemicalbook.com |
| 3-Methylnaphthalene-1-carboxylic acid | Oxidizing Agent (e.g., KMnO4, CrO3) | This compound | Oxidation |
| 3-(Bromomethyl)naphthalene-1-carboxylate | Hexamethylenetetramine, H2O | 3-Formylnaphthalene-1-carboxylate | Sommelet Reaction wikipedia.org |
Chemical Reactivity and Transformation Pathways of 3 Formylnaphthalene 1 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (–COOH) is a versatile functional group that can undergo a variety of transformations to produce other important organic functionalities. msu.edu These reactions typically involve the substitution of the hydroxyl (–OH) group. msu.edu
Derivatization to Esters: Fischer Esterification Mechanisms
One of the most fundamental reactions of carboxylic acids is their conversion to esters. The Fischer esterification is a classic method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wvu.educerritos.edu This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org
The mechanism of the Fischer esterification proceeds through several key steps: libretexts.orgmasterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. cerritos.edumasterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. libretexts.org
Table 1: Fischer Esterification of 3-Formylnaphthalene-1-carboxylic Acid
| Reactant | Reagent | Product | Conditions |
| This compound | Methanol (B129727) | Methyl 3-formylnaphthalene-1-carboxylate | Acid catalyst (e.g., H₂SO₄), heat |
| This compound | Ethanol | Ethyl 3-formylnaphthalene-1-carboxylate | Acid catalyst (e.g., HCl), reflux |
Amide Bond Formation: Nucleophilic Acyl Substitution and Coupling Reagents (e.g., DCC, EDEC)
The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive carboxylate salt. orgoreview.comlibretexts.org To overcome this, coupling reagents are employed to activate the carboxylic acid.
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for amide bond formation. orgoreview.comlibretexts.orgmasterorganicchemistry.com The mechanism involves the following steps:
Activation of the Carboxylic Acid: The carboxylic acid adds to the DCC molecule to form a highly reactive O-acylisourea intermediate, which is a good leaving group. orgoreview.comlibretexts.org
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the activated intermediate. orgoreview.comyoutube.com
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the amide and a byproduct, N,N'-dicyclohexylurea (DCU), which is insoluble in most common organic solvents and can be easily removed by filtration. orgoreview.comyoutube.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is another common water-soluble coupling reagent that functions similarly to DCC. Its urea (B33335) byproduct is water-soluble, facilitating easier purification. Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are used in conjunction with carbodiimides to increase efficiency and suppress side reactions. umn.edu
Table 2: Amide Formation from this compound
| Reactant | Amine | Coupling Reagent | Product |
| This compound | Aniline | DCC | N-phenyl-3-formylnaphthalene-1-carboxamide |
| This compound | Benzylamine | EDAC, HOBt | N-benzyl-3-formylnaphthalene-1-carboxamide |
Conversion to Acyl Halides via Activated Intermediates
Carboxylic acids can be converted to more reactive derivatives like acyl halides. This transformation is crucial as acyl halides are versatile intermediates in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this purpose.
The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts make this reaction thermodynamically favorable.
Reduction Reactions to Alcohol Functionalities
The reduction of carboxylic acids to primary alcohols requires strong reducing agents due to the low reactivity of the carboxylate group. libretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. libretexts.org The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the primary alcohol. Notably, an aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. libretexts.org
Alternatively, enzymatic reductions using carboxylate reductases (CARs) offer a chemoselective and mild method for converting carboxylic acids to aldehydes. nih.gov These enzymes utilize ATP and NADPH as cofactors to activate and reduce the carboxylic acid. nih.gov
Table 3: Reduction of the Carboxylic Acid Moiety
| Reactant | Reagent | Product | Notes |
| This compound | LiAlH₄ followed by H₂O workup | (3-Formylnaphthalen-1-yl)methanol | Strong reducing agent, reduces to primary alcohol. libretexts.org |
| This compound | Carboxylate Reductase (CAR) | 3-Formylnaphthalene-1-carbaldehyde | Enzymatic, mild conditions, requires ATP and NADPH. nih.gov |
Reactions Involving the Formyl Moiety
The formyl (aldehyde) group (–CHO) is characterized by its electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.
Aldehyde Condensation Reactions (e.g., Schiff Base Formation with Amines)
One of the most significant reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. wjpsonline.comnih.gov This reaction is typically catalyzed by acid. wjpsonline.com
The mechanism involves two main stages:
Formation of a Carbinolamine: The primary amine acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine. wjpsonline.com
Dehydration: The carbinolamine is then dehydrated, usually under acidic conditions, to form the imine (Schiff base). wjpsonline.com The rate-determining step is often the dehydration of the carbinolamine. wjpsonline.com
The stability of the resulting Schiff base is influenced by the nature of the substituents. Aromatic aldehydes, like the formyl group on the naphthalene (B1677914) ring, generally form more stable Schiff bases due to conjugation. wjpsonline.com
Table 4: Schiff Base Formation from this compound
| Reactant | Amine | Product | Conditions |
| This compound | 1-Naphthylamine | 3-(((naphthalen-1-yl)imino)methyl)naphthalene-1-carboxylic acid | Acid catalyst, typically in an alcoholic solvent. semanticscholar.org |
| This compound | p-Aminobenzoic acid | 3-(((4-carboxyphenyl)imino)methyl)naphthalene-1-carboxylic acid | Condensation reaction. nih.gov |
Oxidation to Carboxylic Acid Functionalities
The formyl group of this compound is susceptible to oxidation, providing a direct route to naphthalene-1,3-dicarboxylic acid. This transformation converts the electron-withdrawing aldehyde into a second carboxyl group. The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry and can be achieved using a variety of oxidizing agents.
In a process analogous to the industrial carboxylation of naphthoic acid salts at high temperatures (380-425°C), the formyl group can be envisioned to undergo oxidation to yield the corresponding dicarboxylic acid. google.com Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like silver(I) oxide (Ag₂O). The choice of reagent is crucial to avoid unwanted side reactions on the sensitive naphthalene ring.
Table 1: Predicted Oxidation Reactions
| Starting Material | Reagent(s) | Product |
|---|---|---|
| This compound | 1. Ag₂O, NaOH/H₂O2. H₃O⁺ | Naphthalene-1,3-dicarboxylic acid |
Nucleophilic Addition Reactions at the Carbonyl Center
The aldehyde functional group contains an electrophilic carbonyl carbon that is a prime target for nucleophilic attack. libretexts.org This reaction typically proceeds via the formation of a tetrahedral intermediate. bham.ac.uk However, in this compound, the presence of the acidic carboxylic acid proton complicates reactions with strong, basic nucleophiles like Grignard reagents or organolithiums. Such reagents will preferentially act as a base, deprotonating the carboxylic acid to form a carboxylate salt, which deactivates the molecule toward further nucleophilic attack. bham.ac.uk
For this reason, nucleophilic addition is more feasible with non-basic nucleophiles or under acidic conditions where the nucleophile is not a strong base. Examples include the formation of cyanohydrins using hydrogen cyanide (or a salt like KCN with an acid) or the formation of hemiacetals and acetals with alcohols under acid catalysis. libretexts.org
Table 2: Predicted Nucleophilic Addition Reactions
| Reaction Type | Nucleophile | Conditions | Intermediate/Product |
|---|---|---|---|
| Cyanohydrin Formation | HCN / CN⁻ | Basic or acidic catalysis | 3-(Cyano(hydroxy)methyl)naphthalene-1-carboxylic acid |
| Hemiacetal Formation | R-OH (e.g., Methanol) | Acid catalysis (e.g., HCl) | 3-(Hydroxy(methoxy)methyl)naphthalene-1-carboxylic acid |
Reactions Involving the Naphthalene Core
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the naphthalene ring of this compound is heavily influenced by the two existing substituents. Both the carboxylic acid (-COOH) and the formyl (-CHO) groups are deactivating and meta-directing on a standard benzene (B151609) ring. libretexts.org This is due to their electron-withdrawing nature, which reduces the nucleophilicity of the aromatic ring. youtube.com
In this molecule, both deactivating groups are located on the same aromatic ring (positions 1 and 3). This ring is therefore strongly deactivated towards electrophilic attack. Consequently, electrophilic substitution is predicted to occur on the other, unsubstituted ring. In naphthalene systems, electrophilic attack preferentially occurs at the more reactive alpha positions (C-5 and C-8) due to the superior resonance stabilization of the resulting carbocation intermediate (the arenium ion). makingmolecules.com Therefore, reactions like nitration, halogenation, or sulfonation would be expected to yield a mixture of 5- and 8-substituted products.
Table 3: Predicted Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 3-Formyl-5-nitronaphthalene-1-carboxylic acid and 3-Formyl-8-nitronaphthalene-1-carboxylic acid |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-3-formylnaphthalene-1-carboxylic acid and 8-Bromo-3-formylnaphthalene-1-carboxylic acid |
Coupling Reactions (e.g., Cross-Coupling Reactions)
The carboxylic acid functionality opens the door to modern cross-coupling strategies. While traditional cross-coupling reactions like the Suzuki-Miyaura coupling typically employ aryl halides or triflates, recent advances have enabled the use of carboxylic acids directly. organic-chemistry.orgresearchgate.net One such powerful method is the palladium-catalyzed decarbonylative or decarboxylative cross-coupling.
In a decarbonylative Suzuki-type coupling, the carboxylic acid can be activated (e.g., as an anhydride) and then coupled with a boronic acid partner. nih.gov This process forges a new carbon-carbon bond at the 1-position of the naphthalene ring, with the extrusion of carbon monoxide. Similarly, decarboxylative couplings, often mediated by silver or using photoredox catalysis, can couple the naphthalene core with various partners by extruding carbon dioxide. rsc.org These methods provide a direct route to biaryl compounds from the readily available carboxylic acid.
Table 4: Potential Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product |
|---|---|---|---|
| Decarbonylative Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst, Anhydride (B1165640) activator (e.g., Piv₂O) | 3-Formyl-1-arylnaphthalene |
Advanced Functionalization and Radical Chemistry
Decarboxylative Transformations
The removal of the carboxylic acid group via decarboxylation is a key transformation that would yield 3-formylnaphthalene. While simple thermal decarboxylation of aromatic acids is often difficult, several modern chemical methods can achieve this under milder conditions. libretexts.orgmasterorganicchemistry.com
Radical-based methods are particularly effective. The Barton decarboxylation, for instance, involves converting the carboxylic acid into a thiohydroxamate ester (a Barton ester), which then undergoes a radical chain reaction with a tin hydride to remove the carboxyl group. nih.gov More recently, photoredox catalysis has emerged as a powerful tool. In this approach, the carboxylic acid can be converted to an activated derivative, such as an N-hydroxyphthalimide ester, which can then be reduced via a single-electron transfer process to generate a carboxyl radical. This radical rapidly loses CO₂, producing a naphthyl radical that is subsequently quenched to give the final product. nih.govreddit.com
Table 5: Potential Decarboxylation Methods
| Method | Key Intermediate | Reagents (Example) | Product |
|---|---|---|---|
| Barton Decarboxylation | Thiohydroxamate ester | N-Hydroxy-2-thiopyridone, DCC; then Bu₃SnH, AIBN | 3-Formylnaphthalene |
Photoredox Catalysis and Acyl Radical Generation
The generation of acyl radicals from carboxylic acids using visible-light photoredox catalysis represents a mild and efficient method for forming carbon-carbon bonds. nih.govsemanticscholar.org This approach avoids the harsh conditions often associated with traditional methods of acyl radical generation, such as high temperatures, the use of tin reagents, or UV irradiation. nih.govnih.gov For this compound, this methodology allows for the transformation of the carboxylic acid group into a highly reactive acyl radical intermediate.
The process is typically initiated by the activation of the carboxylic acid. A common strategy involves the in situ formation of a transient mixed anhydride intermediate. nih.govsemanticscholar.org This is often achieved by reacting the carboxylic acid with an activating agent like dimethyl dicarbonate (B1257347) (DMDC). nih.govsemanticscholar.org This activated intermediate is more susceptible to single-electron reduction.
A photocatalyst (PC), typically a transition metal complex such as fac-Ir(ppy)₃, is excited by visible light to a potent reducing state (PC). nih.gov This excited photocatalyst can then reduce the mixed anhydride intermediate via a single-electron transfer (SET) process. nih.gov The resulting radical anion rapidly undergoes fragmentation, leading to the formation of the desired acyl radical, along with the release of carbon dioxide and a non-reactive byproduct. nih.gov
This generated acyl radical is a versatile intermediate that can participate in a variety of subsequent reactions. A common application is the Giese-type addition to activated alkenes, which ultimately leads to the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. nih.govnih.gov
Table 1: Key Components in the Photoredox-Catalyzed Generation of Acyl Radicals from Aromatic Carboxylic Acids
| Component | Function | Example |
| Aromatic Carboxylic Acid | Acyl radical precursor | This compound |
| Activating Agent | Forms a more easily reducible intermediate | Dimethyl dicarbonate (DMDC) |
| Photocatalyst | Absorbs visible light and initiates the redox cycle | fac-Ir(ppy)₃ |
| Light Source | Excites the photocatalyst | Blue LEDs |
| Radical Acceptor | Reacts with the generated acyl radical | Activated Alkenes |
C-H Functionalization Strategies
The regioselective functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis, enabling the direct modification of molecular skeletons and reducing the need for pre-functionalized starting materials. anr.frnih.gov In the context of this compound, both the carboxyl and the formyl groups can potentially act as directing groups to guide the functionalization of specific C-H bonds on the naphthalene core.
The carboxyl group is a well-established directing group for the ortho-C-H functionalization of aromatic rings. researchgate.net This is typically achieved through transition metal catalysis, where the metal catalyst coordinates to the carboxylate, bringing it into proximity with the ortho C-H bond and facilitating its activation. This strategy allows for the introduction of a variety of functional groups, including aryl, alkyl, and heteroatom substituents, at the position adjacent to the carboxylic acid.
Similarly, the formyl group (an aldehyde) can direct C-H activation. The carbonyl oxygen can coordinate to a transition metal catalyst, directing functionalization to the ortho C-H bond. For 1-naphthaldehydes, this has been shown to enable regioselective halogenation. anr.fr In the case of this compound, this directing ability could potentially be harnessed to functionalize the C-4 position of the naphthalene ring.
Furthermore, the naphthalene ring system itself presents unique opportunities for C-H functionalization. The peri C-H bond (at the C-8 position relative to a C-1 substituent) is a particularly interesting target due to the potential for forming strained cyclic intermediates that can lead to unique transformations. anr.fr While challenging, the development of methods for the peri-C-H functionalization of naphthalenes is an active area of research. anr.fr The presence of both a formyl and a carboxylic acid group on the naphthalene ring of this compound offers intriguing possibilities for complex and regioselective C-H functionalization patterns, potentially allowing for the selective modification of multiple positions on the aromatic core.
Table 2: Potential C-H Functionalization Strategies for this compound
| Directing Group | Potential Site of Functionalization | Type of Transformation | Catalyst System (Example) |
| Carboxylic Acid | C-2 | Arylation, Alkylation, Halogenation | Palladium, Rhodium, or Ruthenium-based catalysts |
| Formyl Group | C-4 | Halogenation, Oxygenation | Palladium-based catalysts |
| Naphthalene Core | C-8 (peri position) | Oxygenation, Amination, Alkynylation | Palladium-based catalysts |
Derivative Chemistry and Structural Modifications of 3 Formylnaphthalene 1 Carboxylic Acid
Ester and Amide Derivatives
The carboxylic acid moiety of 3-Formylnaphthalene-1-carboxylic acid is readily converted into ester and amide derivatives through standard organic transformations. These reactions allow for the introduction of a wide variety of functional groups, influencing the compound's solubility, and electronic properties.
Esterification is typically achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the reaction with methanol (B129727) under these conditions yields methyl 3-formylnaphthalene-1-carboxylate. This process is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.
Amide synthesis can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, by treatment with thionyl chloride (SOCl₂). The resulting 3-formylnaphthalene-1-carbonyl chloride can then be reacted with a primary or secondary amine to afford the corresponding amide. Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the condensation reaction with an amine by activating the carboxyl group.
| Derivative Type | Reagents and Conditions | Product |
| Ester | Methanol, H₂SO₄ (catalyst), Reflux | Methyl 3-formylnaphthalene-1-carboxylate |
| Amide | 1. SOCl₂, Reflux2. Amine (e.g., Aniline) | N-Phenyl-3-formylnaphthalene-1-carboxamide |
| Amide | Amine, DCC, CH₂Cl₂ | N-Substituted-3-formylnaphthalene-1-carboxamide |
Schiff Base and Imine Derivatives
The formyl group of this compound serves as a key functional handle for the synthesis of Schiff bases, also known as imines. These compounds are typically formed through the condensation reaction of the aldehyde with a primary amine, often under acid catalysis. mdpi.comnih.gov The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). nih.gov
The stability of the resulting Schiff base is influenced by the nature of the substituent on the nitrogen atom; aromatic amines generally yield more stable and readily synthesized derivatives due to conjugation. nih.gov The reaction conditions for Schiff base formation can be tailored, with some reactions proceeding at room temperature in a suitable solvent like ethanol, while others may require refluxing with a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step. researchgate.net
The formation of Schiff bases from this compound introduces a new dimension of structural and electronic diversity, with the imine nitrogen providing an additional site for coordination or further functionalization.
| Amine Reactant | Reaction Conditions | Product (Schiff Base) |
| Aniline | Ethanol, Acetic Acid (cat.), Reflux | 3-(((Phenyl)imino)methyl)naphthalene-1-carboxylic acid |
| 4-Fluoroaniline | Methanol, Room Temperature | 3-(((4-Fluorophenyl)imino)methyl)naphthalene-1-carboxylic acid |
| 2-Aminothiazole | Dioxane, Na₂SO₄, Reflux | 3-(((Thiazol-2-yl)imino)methyl)naphthalene-1-carboxylic acid |
Halogenated Analogs and their Synthetic Utility
The introduction of halogen atoms onto the naphthalene (B1677914) ring of this compound can significantly alter its electronic properties and provide a handle for further synthetic transformations, such as cross-coupling reactions. Halogenation can be achieved through electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing functional groups.
For example, bromination of a naphthalene carboxylic acid derivative can be performed using bromine in a suitable solvent. The resulting bromo-substituted naphthalenecarboxylic acids and their esters are valuable intermediates in organic synthesis. For instance, 4-bromo-1-naphthoic acid can be prepared and subsequently used in the synthesis of more complex molecules. google.com The bromine atom can be displaced or used as a coupling partner in reactions like the Suzuki or Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
The methyl ester of a halogenated naphthalene carboxylic acid, such as 3-bromo-naphthalene-1-carboxylic acid methyl ester, is a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. nih.govgoogle.com
| Halogenated Analog | Synthetic Utility |
| 4-Bromo-1-naphthoic acid | Intermediate for the synthesis of naphthalene-1,4-dicarboxylic acid. google.com |
| 3-Bromo-naphthalene-1-carboxylic acid methyl ester | Building block for pharmaceuticals, agrochemicals, and organic electronic materials. nih.govgoogle.com |
| 4-Bromo-1,8-naphthalic acid anhydride (B1165640) | Precursor for dyes and pigments. google.com |
Cyclized Derivatives and Polycyclic Systems
The strategic placement of functional groups on the this compound scaffold can facilitate intramolecular cyclization reactions, leading to the formation of novel polycyclic systems. These reactions often involve the interaction between the existing formyl or carboxyl groups (or their derivatives) and other substituents on the naphthalene ring or on a side chain.
For instance, intramolecular Friedel-Crafts type reactions can be employed to form new rings. While specific examples starting directly from this compound are not prevalent in the provided search results, the general principle involves the generation of an electrophilic center that can attack the electron-rich naphthalene core.
Another approach involves the cyclization of derivatives. For example, N-cinnamoyl-1-naphthylamines have been shown to undergo cyclization in the presence of a strong acid like triflic acid to yield fused heterocyclic systems such as naphthazepinones and benzoguinolinones. researchgate.net While not a direct cyclization of the title compound, this illustrates the potential for forming complex polycyclic structures from naphthalene-based starting materials. Palladium-catalyzed oxidative cyclization reactions also represent a powerful method for constructing fused ring systems. nih.gov
The formation of these extended polycyclic aromatic or heteroaromatic systems can have a profound impact on the molecule's photophysical and electronic properties, making them of interest for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
| Cyclization Strategy | Resulting System | Potential Application |
| Intramolecular Friedel-Crafts Alkylation | Fused Polynuclear Hydrocarbons | Materials Science |
| Triflic Acid-Mediated Cyclization of Amide Derivatives | Naphthazepinones, Benzoquinolinones | Medicinal Chemistry |
| Palladium-Catalyzed Oxidative Cyclization | Fused Heterocyclic Systems | Organic Electronics |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 3-Formylnaphthalene-1-carboxylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to achieve a comprehensive structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the carboxylic acid proton, and the six aromatic protons on the naphthalene (B1677914) ring system.
The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. Consequently, its resonance is anticipated to appear far downfield, typically in the range of δ 9.5–10.5 ppm chemicalbook.com. This signal would likely present as a singlet, as there are no adjacent protons to cause spin-spin coupling.
The carboxylic acid proton (-COOH) is also significantly deshielded and often exhibits a broad singlet in the spectrum due to hydrogen bonding and chemical exchange. Its chemical shift is expected in the region of δ 10.0–13.0 ppm rsc.orglibretexts.org.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Aromatic (Naphthalene Ring) | 7.0 - 9.0 | Multiplets (Doublets, Triplets) |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbons of the aldehyde and carboxylic acid groups, as well as the ten carbons of the naphthalene ring, will each produce a distinct signal.
The carbonyl carbon of the aldehyde group is typically found in the highly deshielded region of the spectrum, with an expected chemical shift in the range of δ 190–200 ppm oregonstate.edu. The carbonyl carbon of the carboxylic acid group is also deshielded, though generally to a lesser extent than the aldehyde, and is expected to resonate between δ 165–185 ppm oregonstate.edu.
The ten aromatic carbons of the naphthalene ring will appear in the range of δ 120–150 ppm . The carbons directly attached to the electron-withdrawing substituents (C1 and C3) will be deshielded. The quaternary carbons of the naphthalene ring system, which are not directly bonded to any protons, often show weaker signals in the spectrum. The specific chemical shifts can be predicted based on substituent effect tables for naphthalene derivatives nih.govnist.gov.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde Carbonyl (-CHO) | 190 - 200 |
| Carboxylic Acid Carbonyl (-COOH) | 165 - 185 |
| Aromatic Carbons (Naphthalene Ring) | 120 - 150 |
Two-dimensional NMR techniques are powerful for unambiguously assigning the proton and carbon signals and confirming the substitution pattern on the naphthalene ring.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity within the naphthalene spin systems chemicalbook.com. This would be instrumental in assigning the specific positions of the protons on each of the aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded researchgate.net. In the case of this molecule, NOESY could show a spatial correlation between the aldehyde proton and the aromatic proton at the C4 position, and between the carboxylic acid proton and the aromatic proton at the C8 position hmdb.camdpi.com. This would provide definitive evidence for the 1,3-substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. The IR spectrum of this compound would be characterized by the distinct stretching frequencies of the carbonyl and hydroxyl groups.
The molecule contains two different carbonyl groups, which are expected to show distinct absorption bands in the IR spectrum.
The aldehyde C=O stretch conjugated to the aromatic naphthalene ring is expected to appear in the range of 1705–1680 cm⁻¹ rsc.orgoregonstate.edu. The carboxylic acid C=O stretch , also in conjugation with the aromatic system, is anticipated to absorb in a similar region, typically between 1710–1680 cm⁻¹ hmdb.ca. Due to the potential for overlap, these two absorptions might appear as a single broad, strong band or as two closely spaced peaks.
The O-H stretching vibration of the carboxylic acid is one of the most characteristic bands in an IR spectrum. Due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers, this absorption is typically very broad and intense, spanning a wide range from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ hmdb.caspectroscopyonline.com. This broad band often overlaps with the C-H stretching vibrations of the aromatic ring.
Additionally, a characteristic O-H out-of-plane wagging band for the carboxylic acid dimer is expected to be observed in the region of 960–900 cm⁻¹ hmdb.ca. This broad absorption can be a useful diagnostic feature for the presence of a carboxylic acid.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Carboxylic Acid O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aldehyde C=O Stretch | 1705 - 1680 | Strong |
| Carboxylic Acid C=O Stretch | 1710 - 1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid O-H Wag | 960 - 900 | Medium, Broad |
C-O Stretching Frequencies
In the infrared (IR) spectrum of this compound, the stretching vibration of the carbon-oxygen single bond (C-O) in the carboxylic acid group is a key diagnostic feature. For carboxylic acids in general, this absorption band typically appears in the region of 1320–1210 cm⁻¹ orgchemboulder.comspectroscopyonline.com. The position of this band can be influenced by factors such as hydrogen bonding and conjugation.
The structure of this compound, being an aromatic carboxylic acid, suggests that its C-O stretching frequency will fall within this established range. The conjugation of the carboxylic acid group with the naphthalene ring system influences the electronic distribution and bond strength, which in turn affects the vibrational frequencies. In addition to the C-O stretch, the carbonyl (C=O) stretching frequency for aromatic acids is typically observed between 1710 and 1680 cm⁻¹ due to conjugation spectroscopyonline.com. The presence of both a strong C=O absorption and a C-O absorption in these respective regions is characteristic of the carboxylic acid functional group spectroscopyonline.com.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Aromatic Acids |
| C-O Stretch | 1320–1210 orgchemboulder.comspectroscopyonline.com |
| C=O Stretch | 1710–1680 spectroscopyonline.com |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns.
For aromatic carboxylic acids like this compound, the molecular ion peak (M⁺) in the mass spectrum is typically strong and readily observable due to the stability of the aromatic ring system libretexts.orgmiamioh.edu. The exact mass of the molecular ion can be determined with high precision using High-Resolution Mass Spectrometry (HRMS), which allows for the unambiguous determination of the elemental formula.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| This compound | C₁₂H₈O₃ | 200.0473 |
| 1-Naphthalenecarboxylic acid | C₁₁H₈O₂ | 172.0524 |
The fragmentation of aromatic carboxylic acids under electron ionization (EI) conditions follows predictable pathways. For this compound, several key fragmentation steps are anticipated. A common fragmentation pathway for carboxylic acids involves the cleavage of bonds adjacent to the carbonyl group libretexts.org.
Prominent fragments observed in the mass spectra of aromatic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺) miamioh.eduyoutube.com. The loss of the hydroxyl group leads to the formation of a stable acylium ion. The acylium ion is an electrophilic species, resonance-stabilized, and is often a significant peak in the mass spectrum ucalgary.ca.
For the related compound, 1-Naphthalenecarboxylic acid (m/z 172), the mass spectrum shows a strong molecular ion peak at m/z 172, and a prominent peak at m/z 127, corresponding to the loss of the -COOH group (a loss of 45 Da) nist.gov. Another significant fragment appears at m/z 155, resulting from the loss of a hydroxyl radical (-OH, a loss of 17 Da) to form the naphthoyl acylium ion nih.gov. A similar pattern would be expected for this compound, with the primary fragments being influenced by the additional formyl group.
Expected Fragmentation for this compound (MW: 200)
| Fragmentation Process | Lost Fragment | Resulting Ion m/z | Notes |
|---|---|---|---|
| Loss of Hydroxyl Radical | •OH | 183 | Formation of an acylium ion. |
| Loss of Carboxyl Group | •COOH | 155 | Cleavage of the C-C bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives are known to exhibit characteristic absorption bands in the UV region aanda.orgaanda.org. The spectrum of naphthalene itself shows distinct absorption bands. The introduction of substituents, such as the carboxyl and formyl groups in this compound, is expected to cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity.
| Compound Type | Typical Absorption Range (nm) |
| Simple Carboxylic Acids | ~210 researchgate.net |
| Naphthalene Derivatives | ~220 and 300-350 aanda.orgresearchgate.net |
Computational and Theoretical Studies on 3 Formylnaphthalene 1 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of this field. nih.gov DFT, in particular, has become a popular and cost-effective method for accurately predicting the properties of organic molecules, including carboxylic acids. nih.gov These calculations are based on solving the Schrödinger equation, providing a detailed description of electron distribution and molecular energy. youtube.com
The choice of the functional and basis set is critical for the accuracy of DFT calculations. youtube.com For carboxylic acids, functionals like B3LYP and M06-2X, combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), have shown to provide reliable results that correlate well with experimental data. nih.govnih.gov Ab initio methods, such as Hartree-Fock (HF), while often less accurate than modern DFT for many applications, provide a foundational approach to these calculations. nih.gov
Common Quantum Chemical Methods for Organic Acid Analysis
| Method | Description | Typical Application |
|---|---|---|
| Density Functional Theory (DFT) | A method that maps the electron density of a many-body system to that of a fictitious non-interacting system, offering a balance of accuracy and computational cost. nih.gov | Geometry optimization, vibrational frequencies, reaction energies, NMR chemical shifts. nih.gov |
| Ab Initio (Hartree-Fock) | A method that solves the Schrödinger equation from first principles without empirical data, but approximates the electron-electron repulsion. nih.gov | Initial geometry optimization, wavefunction analysis. |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon Hartree-Fock by including electron correlation effects. | More accurate energy calculations. |
| Coupled Cluster (CC) | A high-accuracy ab initio method considered the "gold standard" for calculating energies. | Benchmark calculations for smaller systems due to high computational cost. |
A primary application of quantum chemical calculations is the determination of a molecule's equilibrium geometry. Geometry optimization is a computational process that seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 3-Formylnaphthalene-1-carboxylic acid, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
Beyond structure, quantum calculations provide crucial thermochemical data. The total electronic energy obtained from a calculation can be used to derive important thermodynamic properties, such as the enthalpy of formation, entropy, and Gibbs free energy. These values are essential for predicting the stability of the molecule and the feasibility and energetics of chemical reactions it might undergo.
For this compound, DFT calculations could accurately predict its standard enthalpy of formation. This involves calculating the atomization energy of the molecule and combining it with the known enthalpies of formation of the constituent atoms in their standard states. Such data is invaluable for chemical engineering applications and for understanding the energy landscape of reaction pathways.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with each step.
Carboxylic acids and their derivatives are characterized by their participation in nucleophilic acyl substitution reactions. ucalgary.calibretexts.org In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a leaving group. libretexts.orgmasterorganicchemistry.com For this compound, the carboxylic acid group is the site of this reactivity.
Computational modeling can be used to explore the mechanism of these reactions. For example, in an esterification reaction (reacting with an alcohol under acidic conditions), modeling would confirm the multi-step pathway:
Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic attack by the alcohol on the carbonyl carbon to form the tetrahedral intermediate. libretexts.org
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. libretexts.org
Elimination of a water molecule to reform the carbonyl double bond, yielding the protonated ester. libretexts.org
Deprotonation to give the final ester product. libretexts.org
The reactivity of carboxylic acid derivatives follows a general order, with acyl chlorides being the most reactive and carboxylates the least. ucalgary.calibretexts.org Carboxylic acids themselves are moderately reactive. ucalgary.ca
Generalized Steps in Nucleophilic Acyl Substitution of a Carboxylic Acid
| Step | Description | Key Feature |
|---|---|---|
| 1. Carbonyl Activation | Under acidic conditions, the carbonyl oxygen is protonated. | Increases electrophilicity of the carbonyl carbon. libretexts.org |
| 2. Nucleophilic Attack | A nucleophile (e.g., an alcohol) attacks the carbonyl carbon. | Formation of a tetrahedral intermediate. masterorganicchemistry.com |
| 3. Proton Transfer | A proton is transferred to a hydroxyl group, preparing it to be a good leaving group (water). libretexts.org | Intra- or intermolecular process. |
| 4. Leaving Group Elimination | The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (water). libretexts.org | Rate-determining step in some cases. |
| 5. Deprotonation | The protonated carbonyl of the new product is deprotonated. | Regeneration of the acid catalyst and formation of the final product. libretexts.org |
Many reactions involving carboxylic acids are catalyzed, often by a strong acid. libretexts.org Computational modeling is highly effective at mapping out the entire catalytic cycle. For the Fischer esterification of this compound, for instance, a computational study would model each step involving the acid catalyst (e.g., H₃O⁺). It would show how the catalyst is consumed in the initial protonation step and regenerated in the final deprotonation step, allowing it to facilitate the conversion of many substrate molecules. The energy profile of the entire cycle can be calculated, identifying the rate-determining step by finding the highest energy barrier in the pathway.
Non-covalent interactions, particularly hydrogen bonds, play a critical role in the structure and chemistry of this compound. The molecule contains both a hydrogen bond donor (the carboxylic -OH) and two hydrogen bond acceptors (the carbonyl oxygen of the acid and the formyl oxygen).
Computational studies are used to analyze these interactions in detail. In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.gov The presence of the additional formyl group in this compound allows for more complex hydrogen bonding networks, potentially involving C-H···O interactions. nih.govmdpi.com
These interactions are crucial for understanding crystal packing and polymorphism. uky.edu Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and the nearby formyl oxygen at the 3-position could influence the molecule's conformation and reactivity. Computational models can quantify the strength of these bonds and predict their influence on stereoselectivity in reactions where new chiral centers might be formed. Analysis using methods like the Non-Covalent Interaction (NCI) index can visualize and characterize these weak interactions within the molecular structure. fip.org
Potential Hydrogen Bonding in this compound
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Intermolecular Dimer | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Strong interaction, common in carboxylic acid crystal structures, forming R²₂(8) ring motifs. mdpi.com |
| Intramolecular | Carboxylic Acid (-OH) | Formyl (C=O) | Can influence molecular conformation and acidity by forming a stable ring structure. |
| Intermolecular Chain | Carboxylic Acid (-OH) | Formyl (C=O) | Can lead to the formation of 1D polymeric chains in the solid state. |
| Weak C-H···O | Aromatic C-H | Carbonyl or Formyl Oxygen | Contributes to the overall stability of the crystal packing. mdpi.com |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired biological activities or physical properties. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in elucidating the links between a molecule's structure and its function.
For aromatic carboxylic acids and naphthalene (B1677914) derivatives, computational SAR studies typically involve the following steps:
Dataset Assembly: A series of related compounds with known activities (e.g., enzyme inhibition, antimicrobial effects) is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecules' structures, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
For instance, QSAR studies on aryl carboxylic acid amide derivatives have highlighted the importance of topological, electronic, and hydrophobic descriptors in predicting their inhibitory activity against enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov Similarly, SAR analyses of other naphthalene derivatives have revealed that parameters related to hydrogen bonding capability and hydrophobicity are crucial for their biological response. nih.gov
Illustrative Data for a Hypothetical SAR Study:
| Derivative of this compound | Biological Activity (IC50, µM) | Calculated Descriptor 1 (e.g., LogP) | Calculated Descriptor 2 (e.g., Dipole Moment) |
| This compound | [Hypothetical Value] | [Calculated Value] | [Calculated Value] |
| 3-Cyano-naphthalene-1-carboxylic acid | [Hypothetical Value] | [Calculated Value] | [Calculated Value] |
| 3-Formyl-5-nitro-naphthalene-1-carboxylic acid | [Hypothetical Value] | [Calculated Value] | [Calculated Value] |
| 1-Formylnaphthalene-3-carboxylic acid | [Hypothetical Value] | [Calculated Value] | [Calculated Value] |
This table is for illustrative purposes only, as no specific experimental or computational SAR data for this compound was found in the searched literature.
Spectroscopic Data Prediction and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and validation of experimental data. Density Functional Theory (DFT) is a commonly employed method for this purpose.
Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. By calculating the vibrational modes of this compound, one could predict the wavenumbers for key functional groups, such as the C=O stretch of the aldehyde and the carboxylic acid, as well as the O-H stretch of the carboxylic acid and the C-H stretches of the aromatic ring. These predicted frequencies are often scaled by a factor to account for the approximations in the theoretical model and to improve agreement with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can also be predicted computationally. This involves calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts are then referenced against a standard compound (e.g., tetramethylsilane, TMS). Such predictions can aid in the assignment of complex spectra and help to confirm the proposed structure of a newly synthesized compound.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For naphthalene derivatives, DFT methods like B3LYP with a suitable basis set (e.g., 6-311G) have been shown to provide good agreement with experimental data. researchgate.net
Illustrative Predicted Spectroscopic Data for this compound:
| Spectroscopic Technique | Predicted Data Type | Predicted Value (Illustrative) |
| IR Spectroscopy | Aldehyde C=O Stretch | ~1700 cm⁻¹ |
| Carboxylic Acid C=O Stretch | ~1720 cm⁻¹ | |
| Carboxylic Acid O-H Stretch | ~3000 cm⁻¹ (broad) | |
| ¹H NMR | Aldehyde Proton (CHO) | ~10.0 ppm |
| Carboxylic Acid Proton (COOH) | ~12.0 ppm | |
| Aromatic Protons | 7.5 - 9.0 ppm | |
| ¹³C NMR | Aldehyde Carbonyl (CHO) | ~190 ppm |
| Carboxylic Acid Carbonyl (COOH) | ~170 ppm | |
| Aromatic Carbons | 120 - 140 ppm |
This table contains illustrative data based on typical values for these functional groups. No specific computationally predicted and validated spectroscopic data for this compound was found in the searched literature.
Validation of these computational predictions is achieved by comparing the calculated spectra with experimentally measured spectra of the actual compound. A close match between the predicted and experimental data provides strong evidence for the correctness of the molecular structure and the computational model used.
Future Research Directions and Perspectives
Development of Novel Green Synthetic Strategies
The principles of green chemistry are paramount in modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. rsc.org Future research should focus on developing eco-friendly synthetic routes to 3-Formylnaphthalene-1-carboxylic acid and its derivatives. A promising approach involves exploring hydrothermal condensation reactions, which utilize water as a solvent, thereby eliminating the need for hazardous organic solvents and catalysts. rsc.org This method has been successfully employed for the quantitative synthesis of high-purity naphthalene (B1677914) bisimides from the corresponding bisanhydride and monoamines. rsc.org Investigating similar water-based methodologies for the synthesis of this compound could lead to more sustainable and economically viable production processes.
Another avenue for green synthesis is the development of porous organic salts from naphthalene-based building blocks. rsc.org The facile self-assembly of functionalized naphthalene derivatives through strong ionic and hydrogen bonding interactions can yield crystalline, porous materials with unique properties. rsc.org Exploring the synthesis of this compound within such a framework could offer a novel, environmentally benign route to the compound and its derivatives.
Exploration of New Catalytic Transformations
The presence of both aldehyde and carboxylic acid functionalities makes this compound a versatile substrate for novel catalytic transformations. Future research should delve into the selective functionalization of this molecule, leveraging modern catalytic systems.
Palladium-catalyzed reactions, for instance, have shown great promise in the regioselective functionalization of naphthaldehydes. anr.fr Research efforts could be directed towards developing catalytic systems that selectively target the C-2 or C-8 positions of the naphthalene ring of this compound for halogenation or other modifications, using the carbonyl group as a directing element. anr.fr Furthermore, ruthenium-catalyzed δ-bond activation, which has been successful in the remote C5-selective functionalization of other naphthalene derivatives, could be explored to achieve unprecedented regioselectivity. acs.org
The carboxylic acid group itself can be a target for innovative transformations. Metallaphotoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids, enabling their conversion into a variety of other functional groups. researchgate.netprinceton.edu Applying this technology to this compound could open up new pathways to a wide range of previously inaccessible naphthalene derivatives. Additionally, rhenium complexes have been shown to be effective for the catalytic transformation of carboxylic acids into functionalized alcohols, representing a potential route to new derivatives of our target molecule. nih.gov
Control experiments in other contexts have highlighted the critical role of chelating groups in directing C-H bond activation. For instance, the use of 1-naphthaldehyde (B104281) as a substrate in certain Rh(III)-catalyzed reactions did not yield the desired products, underscoring the importance of a directing group for the activation of the aldehydic C-H bond. acs.org This suggests that the carboxylic acid group in this compound could play a crucial role in directing catalytic reactions.
Advanced Materials Development with Tailored Properties
The rigid, aromatic structure of this compound makes it an excellent candidate as a building block for advanced materials with tailored properties. Future research in this area should focus on its incorporation into polymers and metal-organic frameworks (MOFs).
Naphthalene-based polymers have been investigated as supports for catalysts, demonstrating the influence of functional groups on the polymer's porosity and the distribution of the catalytically active phase. nih.gov The presence of both a formyl and a carboxylic acid group in this compound offers unique opportunities for creating functional polymers with specific catalytic or recognition properties. These polymers could be synthesized through methods like Friedel-Crafts crosslinking. nih.gov Furthermore, the development of molecularly imprinted polymers (MIPs) based on naphthalene-containing frameworks could lead to highly selective sensors. acs.org
MOFs constructed from naphthalene-based linkers have shown remarkable properties, including high thermal stability, hydrophobicity, and utility in gas storage, separation, and catalysis. bohrium.comacs.orgresearchgate.net The dicarboxylate isomers of naphthalene are commonly used, but the bifunctional nature of this compound provides a unique opportunity to design MOFs with tunable pore environments and reactive sites. The aldehyde group could be post-synthetically modified to introduce further functionality, leading to materials with applications in areas such as sensing and heterogeneous catalysis. The direct synthesis of amorphous coordination polymers and MOFs, which can offer enhanced stability and processability, is another promising direction. nih.gov
Deeper Elucidation of Biological Mechanisms of Action
While the biological activities of this compound itself are not well-documented, related naphthalene derivatives have shown a wide range of pharmacological effects, suggesting that our target molecule could be a valuable lead compound in drug discovery.
Naphthalene-chalcone hybrids have been synthesized and evaluated for their antimicrobial, anticandidal, and anticancer properties, with some compounds showing significant activity against various cancer cell lines and inhibiting enzymes like VEGFR-2. nih.gov The synthesis and biological screening of derivatives of this compound, potentially through the formation of chalcone-like structures via the aldehyde group, is a promising research direction.
Furthermore, other naphthalene derivatives, including those with amide functionalities (naphthalenecarboxamides), have been investigated for their biological activities. drugbank.com Studies on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have revealed anti-inflammatory and antinociceptive properties, with structure-activity relationships indicating the importance of specific substituents for biological effects. mdpi.com Naphthalene derivatives have also been explored for their anti-inflammatory activities through the inhibition of neutrophil functions. researchgate.net These findings suggest that a systematic investigation into the biological properties of this compound and its derivatives is warranted. Future research should focus on synthesizing a library of derivatives and evaluating their activity in various biological assays to identify potential therapeutic applications and elucidate their mechanisms of action.
Integration of Computational and Experimental Approaches
The synergy between computational and experimental methods is crucial for accelerating research and gaining deeper insights into the properties and reactivity of molecules like this compound.
Density Functional Theory (DFT) has been widely used to study the electronic properties, molecular structure, and reactivity of naphthalene derivatives. researchgate.netacs.orgtandfonline.comresearchgate.netchemrevlett.comnih.gov Future computational studies on this compound could focus on:
Predicting Reactivity: Calculating frontier molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps to predict the most reactive sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. tandfonline.comchemrevlett.com
Simulating Spectra: Using time-dependent DFT (TD-DFT) to simulate UV-vis and other spectra, aiding in the characterization of new derivatives and understanding their electronic transitions. acs.org
Investigating Reaction Mechanisms: Modeling reaction pathways and transition states to elucidate the mechanisms of catalytic transformations and predict the most favorable reaction conditions. nih.gov
Designing Materials: Simulating the assembly of polymers and MOFs to predict their structures and properties before their experimental realization.
The integration of these computational predictions with experimental validation will be key. For example, in silico studies, including molecular docking and pharmacokinetic predictions, have been successfully used to design and screen new drug candidates based on naphthyridine-3-carboxylic acid and other scaffolds. researchgate.netrsc.orgnih.govresearchgate.net A similar approach could be applied to derivatives of this compound to identify promising candidates for biological testing. By combining the predictive power of computational chemistry with the practical insights of experimental work, the exploration of this compound can be pursued in a more efficient and targeted manner, paving the way for significant scientific advancements.
Q & A
Q. What are the common synthetic routes for preparing 3-Formylnaphthalene-1-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves the formylation of naphthalene-1-carboxylic acid derivatives. For example, a Vilsmeier-Haack reaction using POCl₃ and DMF can introduce the formyl group at the 3-position. Key intermediates (e.g., naphthalene-1-carboxylic acid chloride) are characterized via ¹H/¹³C NMR to confirm regioselectivity and purity. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane eluent) . Post-synthesis, the final product is purified via recrystallization (ethanol/water) or column chromatography , with structural validation using FT-IR (C=O stretch at ~1680 cm⁻¹) and mass spectrometry (m/z consistent with molecular ion) .
Q. How is this compound characterized for structural confirmation?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : ¹H NMR identifies the formyl proton (δ ~9.8–10.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm). ¹³C NMR confirms the carboxylic acid (δ ~170 ppm) and formyl (δ ~190 ppm) groups .
- Elemental Analysis : Matches calculated vs. observed C, H, O percentages (e.g., C₁₂H₈O₃: C 70.58%, H 3.95%, O 25.47%) .
- X-ray Crystallography : Resolves crystal packing and confirms substituent positions if single crystals are obtained .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for:
- Schiff base ligands : React with amines (e.g., hydrazines) to form complexes with transition metals (e.g., Cu, Zn) for catalytic or antimicrobial studies .
- Heterocyclic synthesis : Condensation with thioureas or hydrazides generates thiazole or pyrazole derivatives, screened for anticancer activity via MTT assays (e.g., against HeLa cells) .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for targeted drug design?
- Methodological Answer : Regioselectivity challenges arise due to competing reactivity at the formyl and carboxylic acid groups. Strategies include:
- Protective Group Chemistry : Protect the carboxylic acid as a methyl ester (using SOCl₂/MeOH) to direct reactions to the formyl group. Post-reduction (e.g., NaBH₄), deprotection (NaOH/MeOH) regenerates the acid .
- Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., Knoevenagel condensation at the formyl group) under controlled conditions (100°C, 20 min) .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous systems?
- Methodological Answer : Stability studies use HPLC-UV (λ = 254 nm) to monitor degradation:
- pH-Dependent Hydrolysis : At pH > 7, the carboxylic acid deprotonates, increasing solubility but accelerating formyl group hydrolysis. Buffered solutions (pH 4–6) in acetonitrile/water (70:30) minimize degradation .
- Solvent Effects : Non-polar solvents (e.g., DCM) stabilize the formyl group, while polar aprotic solvents (e.g., DMF) enhance reactivity for derivatization .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions often stem from impurities or assay variability. Mitigation includes:
- High-Purity Standards : Use preparative HPLC (>98% purity) for biological testing .
- Dose-Response Validation : Repeat assays (e.g., IC₅₀ determinations) across multiple cell lines (e.g., MCF-7, A549) with controls for cytotoxicity (e.g., cisplatin) .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus bioactivity trends .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential dust/aerosol formation .
- Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation. Incompatible with strong bases (risk of exothermic neutralization) .
- Spill Management : Absorb with inert material (e.g., vermiculite), then neutralize with dilute acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
